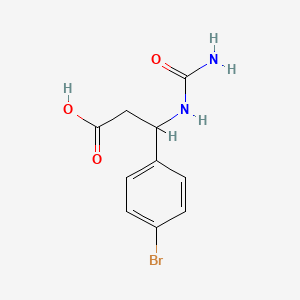

(trans)-1-Tert-butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

Overview

Description

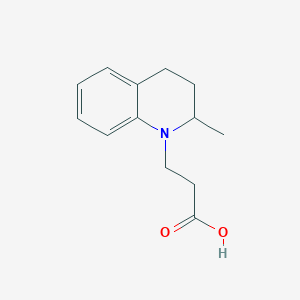

“(trans)-1-Tert-butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate” is a chemical compound with the empirical formula C21H30FN3O5 and a molecular weight of 423.48 . It is a solid substance .

Molecular Structure Analysis

The SMILES string representation of the molecule isCOC(=O)[C@@H]1CN(C[C@H]1c2ccc(nc2F)N3CCC(CO)C3)C(=O)OC(C)(C)C . This representation can be used to generate a 3D structure of the molecule using appropriate software. The InChI key, which is another form of molecular representation, is LEWZNGHVDNDITL-PXWJKWRZSA-N .

Scientific Research Applications

Enantioselective Synthesis and Catalytic Applications

- A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy demonstrates efficient synthesis of chiral pyrrolidine derivatives. This methodology shows high yield and enantiomeric excess, applicable to both electronically neutral and rich substituted phenyl substrates, highlighting its versatility in synthetic chemistry (Chung et al., 2005).

Antimicrobial Activity

- The synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids revealed the importance of the 7-cycloalkylamino group in enhancing in vitro and in vivo antibacterial activities. This suggests a potential route for developing new therapeutic agents (Bouzard et al., 1992).

Metabolic and Enzymatic Studies

- Investigation of the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor using a hepatic microsomal system revealed significant insights into its biotransformation, highlighting the role of hydroxylation and carbonyl reduction pathways (Yoo et al., 2008).

Conformational Analysis of Substituted Pyrrolidines

- The synthesis and conformational analysis of cis- and trans-4-tert-butylprolines elucidated the effects of substituents on the pyrrolidine ring puckering, offering valuable information for the design of peptidomimetics and pharmaceuticals (Koskinen et al., 2005).

Catalysis and Chemical Transformations

- Studies on ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes provided insights into their catalytic activities in hydrogen transfer reactions, demonstrating potential applications in catalysis and synthetic methodologies (Cheng et al., 2009).

properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S,4R)-4-[2-fluoro-6-[3-(hydroxymethyl)pyrrolidin-1-yl]pyridin-3-yl]pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30FN3O5/c1-21(2,3)30-20(28)25-10-15(16(11-25)19(27)29-4)14-5-6-17(23-18(14)22)24-8-7-13(9-24)12-26/h5-6,13,15-16,26H,7-12H2,1-4H3/t13?,15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWZNGHVDNDITL-PXWJKWRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=C(N=C(C=C2)N3CCC(C3)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=C(N=C(C=C2)N3CCC(C3)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(trans)-1-Tert-butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride](/img/structure/B1520978.png)

![[2-(Tert-butoxy)pyridin-4-yl]methanamine](/img/structure/B1520982.png)

![tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1520989.png)

![4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520990.png)

amine](/img/structure/B1520992.png)

amine](/img/structure/B1520994.png)